molecular formula C41H87NO5P+ B1238015 Tahgp CAS No. 129983-81-9

Tahgp

Cat. No.: B1238015
CAS No.: 129983-81-9
M. Wt: 705.1 g/mol
InChI Key: XXFIGVLQQRJRIP-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester, (±)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound It is characterized by the presence of a phosphonic acid group esterified with a 2,3-bis(hexadecyloxy)propyl moiety, and it forms a compound with N,N-diethylethanamine in a 1:1 ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester typically involves the esterification of phosphonic acid with 2,3-bis(hexadecyloxy)propanol. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The resulting ester is then combined with N,N-diethylethanamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into its reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential and drug delivery capabilities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation and catalysis. The ester moiety can undergo hydrolysis, releasing active components that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, (S)-, compd. with N,N-diethylethanamine (1:1)
  • Phosphonic acid, mono(2,3-bis(phenylmethoxy)propyl) ester, ®-, compd. with N,N-diethylethanamine (1:1)

Uniqueness

Phosphonic acid, mono(2,3-bis(hexadecyloxy)propyl) ester is unique due to its specific structural features, which confer distinct chemical and physical properties. Its long alkyl chains provide hydrophobic characteristics, while the phosphonic acid group offers strong binding affinity to metal ions. This combination of properties makes it particularly valuable in specialized applications.

Properties

CAS No.

129983-81-9

Molecular Formula

C41H87NO5P+

Molecular Weight

705.1 g/mol

IUPAC Name

N,N-diethylethanamine;2,3-dihexadecoxypropoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C35H71O5P.C6H15N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-33-35(34-40-41(36)37)39-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-4-7(5-2)6-3/h35H,3-34H2,1-2H3;4-6H2,1-3H3/p+1

InChI Key

XXFIGVLQQRJRIP-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO[P+](=O)O)OCCCCCCCCCCCCCCCC.CCN(CC)CC

Synonyms

TAHGP
triethylammonium 1,2-di-O-hexadecyl-glycero-3-H-phosphonate

Origin of Product

United States

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